1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
Description
Chemical Name: 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride Molecular Formula: C₂₂H₄₈ClNO Molecular Weight: 388.11 g/mol Synonyms:
- (2-Hydroxyethyl)dimethylstearylammonium chloride
- N,N-Dimethyl-N-octadecyl-N-(2-hydroxyethyl)ammonium chloride
- Stearyl(dimethyl)hydroxyethylammonium chloride
Structural Features: This quaternary ammonium compound consists of an octadecyl (C₁₈) chain, two methyl groups, a 2-hydroxyethyl group, and a chloride counterion. The hydroxyethyl group enhances hydrophilicity, while the long alkyl chain contributes to surfactant properties.
Properties
CAS No. |
13018-95-6 |
|---|---|
Molecular Formula |
C22H48NO.Cl C22H48ClNO |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;/h24H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QOLLYDAQOZBRAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Quaternization Reaction
The primary synthetic route to prepare 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride involves the quaternization of tertiary amines with alkyl halides or alkyl chlorides. The general approach is:
- Starting Materials:
- Dimethylaminoethanol (N,N-dimethyl-2-aminoethanol)
- Octadecyl chloride or octadecyl bromide (C18 alkyl halide)
Reaction:
The tertiary amine (dimethylaminoethanol) undergoes nucleophilic substitution with the long-chain alkyl halide to form the quaternary ammonium salt. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol.-
- Temperature: 50–85 °C
- Solvent: Ethanol or methanol (to facilitate solubility and reaction kinetics)
- Time: Several hours until completion monitored by analytical methods
- Molar ratio: Slight excess of alkyl halide to ensure complete quaternization
-
- Removal of solvent by evaporation
- Purification by recrystallization or precipitation
- Drying under vacuum to obtain the pure chloride salt
This method yields the desired 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride with high purity and is scalable for industrial production.
Hydrolysis and Polymerization Variants
In some advanced applications, derivatives of this compound are prepared by hydrolysis of alkoxy silyl ammonium precursors, which then polymerize to form film-forming disinfectant agents. For example:
Alkoxy Silyl Quaternary Ammonium Compounds:
Compounds such as 1-Octadecanaminium, N,N-dimethyl-N-[(3-trimethoxysilyl)propyl] chloride are synthesized and then hydrolyzed in aqueous media to form trihydroxy silyl derivatives. These hydrolyzed species can polymerize to form stable films with antimicrobial properties.-
- Synthesis of alkoxy silyl quaternary ammonium salt in ethanol or methanol solvent.
- Hydrolysis in water at 50–70 °C with high shear mixing to promote polymerization.
- pH adjustment (target 5.5–6.5) using citric acid or triethanolamine to stabilize the polymeric dispersion.
- Addition of surfactants to maintain stable emulsions or dispersions.
Applications:
These polymeric forms are used in hospital-grade disinfectants and topical antiseptics due to their film-forming and antimicrobial properties.
High Shear Mixing and Emulsion Formation
For formulations involving 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride or its derivatives:
- The compound is dissolved in deionized water at elevated temperatures (50–70 °C) using high shear mixing technology to ensure complete dissolution and uniform dispersion.
- Surfactants are added to stabilize the emulsions, which is critical for consistent antimicrobial efficacy and product stability.
- The mixture is processed in reactors equipped with side sweep agitation, circulation pumps, and rotor-stator high shear agitators to maintain homogeneity.
Data Table: Typical Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Dimethylaminoethanol, Octadecyl chloride | Purity > 98% preferred |
| Solvent | Ethanol or Methanol | Facilitates reaction and purification |
| Reaction temperature | 50–85 °C | Controlled to optimize reaction rate |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Molar ratio (alkyl halide:amine) | 1.05:1 to 1.2:1 | Slight excess of alkyl halide to drive reaction |
| pH during polymerization | 5.5–6.5 | Adjusted with citric acid or triethanolamine |
| Mixing technology | High shear mixing | Ensures dissolution and stable emulsions |
| Purification method | Recrystallization or precipitation | Removes unreacted materials and impurities |
Research Findings and Analytical Data
Purity and Identity Confirmation:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compound. The chloride salt form is confirmed by ion chromatography or titration methods.Stability:
The compound is stable under ambient conditions but requires storage in moisture-free environments to prevent hydrolysis or degradation.Functional Performance:
The quaternary ammonium compound exhibits strong surface-active properties and antimicrobial activity, which are enhanced in polymeric or film-forming derivatives prepared via hydrolysis and polymerization of alkoxy silyl precursors.Scale-Up Considerations: Industrial synthesis employs continuous reactors with controlled temperature and mixing to ensure batch-to-batch consistency. Quality control includes in-process monitoring of pH, viscosity, and active content.
Chemical Reactions Analysis
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. .
Scientific Research Applications
Scientific Research Applications
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has diverse applications in scientific research:
Chemistry
- Surfactant Role : It is used to enhance solubility and reaction rates in various chemical reactions due to its surfactant properties.
- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for laboratory applications.
Biology
- Cell Membrane Disruption : It is employed in cell culture and molecular biology to disrupt cell membranes, facilitating the extraction of cellular components.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens by compromising microbial cell membranes.
Medicine
- Disinfectants : Its efficacy as an antimicrobial agent makes it suitable for use in disinfectant formulations.
- Topical Antiseptics : Clinical studies have shown its effectiveness in reducing bacterial load on skin surfaces.
Industry
- Detergents and Cleaning Agents : The compound is utilized in formulating detergents, fabric softeners, and personal care products due to its ability to reduce surface tension.
- Emulsifiers : It serves as an emulsifying agent in cosmetic formulations.
Case Study 1: Antiseptic Formulation
A clinical study assessed the effectiveness of a topical antiseptic containing 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride. Results indicated a substantial reduction in bacterial load on skin surfaces within minutes of application, with minimal adverse effects reported.
Case Study 2: Surface Disinfection
Research focused on using this compound in disinfectant formulations aimed at controlling Clostridium difficile infections demonstrated that treated surfaces exhibited significantly lower levels of bacterial contamination compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride primarily involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms by compromising their cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Octyl Decyl Dimethyl Ammonium Chloride
N-Methyl-1-octadecanaminium Chloride
- Molecular Formula : C₁₉H₄₂ClN
- Molecular Weight : 320.00 g/mol .
- Key Differences: Substituent: Methyl group replaces hydroxyethyl, reducing hydrophilicity. Applications: Limited to non-polar formulations (e.g., lubricants) due to lower water solubility.
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, Inner Salt
1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, Chloride
Comparative Analysis Table
Research Findings and Functional Insights
- Chain Length vs. Efficacy : Longer alkyl chains (e.g., C₁₈ in the target compound) enhance surfactant and antimicrobial activity but reduce solubility in polar solvents .
- Hydroxyethyl Group : Improves water solubility and compatibility with hydrophilic matrices, making the target compound ideal for rinse-off cosmetics .
- Regulatory Considerations : Derivatives with reactive groups (e.g., silane) face stricter regulations due to environmental persistence .
Biological Activity
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride, commonly referred to as a quaternary ammonium compound, is notable for its antimicrobial properties and applications in various fields, particularly in disinfectants and antiseptics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a cationic surfactant characterized by the following structural formula:
- Chemical Formula : CHClN
- Molecular Weight : 339.02 g/mol
- CAS Number : 61788-90-7
This compound exhibits significant surface-active properties, which contribute to its efficacy as an antimicrobial agent.
Antimicrobial Mechanism
The primary biological activity of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against a range of pathogens, including bacteria and fungi.
Efficacy Against Specific Microorganisms
Research indicates that this compound is effective against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Clostridium difficile
A study demonstrated that formulations containing 1-Octadecanaminium compounds significantly reduced the viability of Clostridium difficile spores on surfaces, highlighting its potential use in healthcare settings for infection control .
Case Study 1: Antiseptic Formulation
In a clinical study assessing the effectiveness of a topical antiseptic containing 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride, researchers found that application resulted in a substantial reduction in bacterial load on skin surfaces. The formulation was shown to be effective within minutes of application, with minimal adverse effects reported .
Case Study 2: Surface Disinfection
Another study focused on the use of this compound in disinfectant formulations aimed at controlling Clostridium difficile infections in hospital environments. Results indicated that surfaces treated with the disinfectant exhibited significantly lower levels of bacterial contamination compared to untreated controls .
Comparative Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5% | |
| Escherichia coli | 0.25% | |
| Clostridium difficile | 0.1% |
Safety and Toxicological Profile
While 1-Octadecanaminium compounds exhibit strong antimicrobial properties, safety assessments are crucial for their use in consumer products. Toxicological studies have indicated that at recommended concentrations (typically less than 0.13% for topical applications), the risk of adverse effects is low. However, higher concentrations can lead to skin irritation and sensitization .
Q & A
Q. What are the established synthetic routes for 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves quaternization of a tertiary amine precursor. A common approach is reacting N,N-dimethyl-N-(2-hydroxyethyl)octadecanamine with methyl chloride or another alkyl halide under controlled temperature (40–60°C) in a polar solvent like ethanol or water. The reaction requires precise stoichiometry to avoid byproducts, and pH monitoring is essential to maintain basic conditions (pH > 9) for efficient alkylation . Purification often involves solvent extraction or column chromatography to isolate the quaternary ammonium salt.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the presence of the hydroxyethyl group (δ ~3.5–3.7 ppm for -CHOH) and quaternary ammonium structure.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (CHClNO, MW 394.13 g/mol) and detects impurities .
- HPLC with UV/RI detection : Quantifies purity (>95% is typical for research-grade material) .
Q. What are the primary research applications of this compound in biological systems?
As a cationic surfactant, it is studied for:
- Membrane interactions : Modifying lipid bilayer permeability in model systems (e.g., liposomes) using fluorescence anisotropy or confocal microscopy.
- Antimicrobial assays : Testing against Gram-positive bacteria (e.g., S. aureus) at concentrations of 0.1–1.0 mM, with MIC values compared to structurally related ammonium salts .
Advanced Research Questions
Q. How does the compound’s hydroxyethyl group influence its interaction with phospholipid bilayers compared to non-hydroxylated analogues?
The hydroxyethyl moiety enhances hydrophilicity, reducing aggregation in aqueous media. Studies using differential scanning calorimetry (DSC) show it disrupts lipid packing in DPPC bilayers at lower concentrations (0.5 mM vs. 1.2 mM for non-hydroxylated analogues). Molecular dynamics simulations suggest hydrogen bonding between the hydroxyl group and phosphate headgroups increases insertion depth .
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?
Discrepancies often arise from:
- Strain-specific resistance : Standardize testing using CLSI guidelines with ATCC reference strains.
- Solution pH effects : Protonation of the amine group (pKa ~9.5) affects cationic charge; buffer systems (e.g., PBS vs. Tris-HCl) must be consistent .
- Synergistic assays : Combine with chelating agents (e.g., EDTA) to enhance activity against Gram-negative bacteria .
Q. How can researchers assess the compound’s stability under varying storage conditions, and what degradation products form?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, then analyze via LC-MS. Major degradation pathways include:
- Hydrolysis of the quaternary ammonium group under acidic conditions (pH < 3), yielding tertiary amines.
- Oxidation of the hydroxyethyl moiety at elevated temperatures, forming ketone derivatives .
- Recommendation : Store lyophilized at -20°C in amber vials to minimize photodegradation.
Methodological Guidance
Q. What in vitro models are appropriate for evaluating cellular toxicity while maintaining experimental relevance?
- Cell lines : Use immortalized human keratinocytes (HaCaT) or primary fibroblasts for dermal exposure studies.
- Dose ranges : Start at 10 µM (below CMC) and escalate to 500 µM, monitoring viability via MTT/WST-1 assays.
- Confounding factors : Pre-saturate media with serum proteins (e.g., 10% FBS) to mimic physiological binding .
Q. How can researchers design kinetic studies to probe the compound’s self-assembly behavior?
- Critical micelle concentration (CMC) determination : Use surface tensiometry (Du Noüy ring) or pyrene fluorescence (I/I ratio).
- Time-resolved SAXS/SANS : Track micelle formation kinetics in real-time under shear stress .
Regulatory and Safety Considerations
Q. What documentation is required for compliance with EPA’s Significant New Use Rules (SNURs) during lab-scale testing?
Under 40 CFR §721.125, maintain records of:
- Synthesis batches : Quantities produced (<10 kg/year exempt), reaction conditions, and waste disposal logs.
- Exposure controls : Fume hood airflow rates and PPE usage (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
